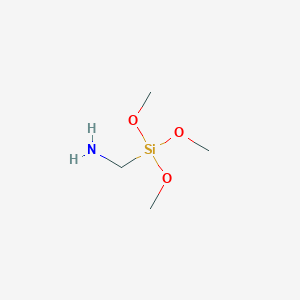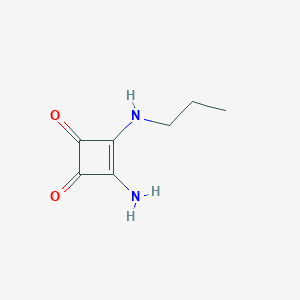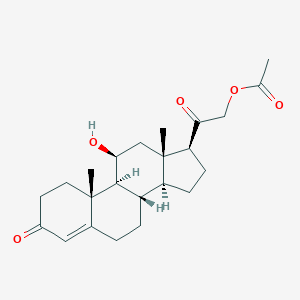
醋酸皮质酮
描述
Corticosterone acetate is a synthetic corticosteroid and a derivative of corticosterone. It is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands. In many species, including amphibians, reptiles, rodents, and birds, corticosterone is a main glucocorticoid involved in the regulation of energy, immune reactions, and stress responses . in humans, cortisol is the primary glucocorticoid, and corticosterone serves mainly as an intermediate in the steroidogenic pathway from pregnenolone to aldosterone .
科学研究应用
Corticosterone acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of corticosteroid synthesis and metabolism.
Biology: Researchers utilize corticosterone acetate to study the effects of glucocorticoids on cellular processes and stress responses.
Medicine: It is employed in the development of anti-inflammatory and immunosuppressive therapies.
Industry: The compound is used in the production of pharmaceuticals and as a standard in quality control processes
作用机制
Target of Action
Corticosterone acetate, like other corticosteroids, primarily targets the glucocorticoid receptor and the mineralocorticoid receptor . These receptors are found in various cell types throughout the body, including immune cells and cells in the central nervous system . The interaction of corticosterone acetate with these receptors plays a crucial role in regulating a variety of physiological processes, including immune response, metabolism, and stress response .
Mode of Action
Corticosterone acetate, as a glucocorticoid, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
Corticosterone acetate affects several biochemical pathways. It is involved in the regulation of energy, immune reactions, and stress responses . It is also implicated in the steroidogenesis metabolic pathway, which is the biosynthetic process by which cholesterol is converted into steroids . This process is critical for the production of various steroid hormones that regulate a wide range of physiological functions .
Pharmacokinetics
The pharmacokinetics of corticosterone acetate involves its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed after oral administration . The duration of its anti-inflammatory activity approximately equals the duration of HPA-axis suppression, about 1.25–1.5 days for a single 250-mg oral dose
Result of Action
The molecular and cellular effects of corticosterone acetate’s action are diverse. It has been shown to trigger both anti-proliferative and pro-apoptotic effects in certain cell types . It also exhibits diverse effects on cell metabolism, salt and water balance, development and function of the reproductive system, pregnancy, and immune-cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of corticosterone acetate. For instance, the effects of glucocorticoids are highly dependent on cell type . Moreover, the hypothalamic–pituitary–adrenal (HPA) axis, which regulates the secretion of corticosteroids, can be influenced by various environmental stressors . Therefore, the action of corticosterone acetate can be modulated by both internal physiological conditions and external environmental factors.
生化分析
Biochemical Properties
Corticosterone acetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of energy, immune reactions, and stress responses . In humans, it is primarily produced in the zona fasciculata of the adrenal cortex . It is converted to aldosterone by aldosterone synthase, found only in the mitochondria of glomerulosa cells .
Cellular Effects
Corticosterone acetate has multiple effects on cells. It regulates an estimated 20% of the entire genome . The synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins is either upregulated or downregulated . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Corticosterone acetate exerts its effects at the molecular level through various mechanisms. It binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects . It inhibits neutrophil apoptosis and demargination, inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives, inhibits NF-Kappa B and other inflammatory transcription factors, and promotes anti-inflammatory genes like interleukin-10 .
Temporal Effects in Laboratory Settings
The effects of corticosterone acetate change over time in laboratory settings. For instance, a study found that glucose levels increase with acute stress, but the relationship was not directly related to corticosterone elevation . Another study found that none of the hypothalamic-pituitary-adrenal (HPA) axis manipulations directly affected blood glucose levels .
Dosage Effects in Animal Models
The effects of corticosterone acetate vary with different dosages in animal models. For instance, the deoxy-corticosterone acetate (DOCA) salt-induced animal model signifies pharmacologically induced models of hypertension, which results in nephrosclerosis, perivascular fibrosis, and cardiac hypertrophy as well as hypertension within four to five weeks in rodents .
Metabolic Pathways
Corticosterone acetate is involved in various metabolic pathways. Once pregnenolone is produced from cholesterol, it may undergo 17α-hydroxylation to 17OH-pregnenolone that ultimately leads in the adrenal cortex to the synthesis of aldosterone and cortisol .
Transport and Distribution
Corticosterone acetate is transported and distributed within cells and tissues. Cholesterol is transported from mother to offspring involving lipoprotein receptors such as low-density lipoprotein receptor (LDLR) and scavenger receptor class B type I (SRB1) as well as ATP-binding cassette (ABC)-transporters, ABCA1 and ABCG1 .
Subcellular Localization
Corticosterone acetate is localized in various subcellular compartments. The molecular enzymes and reactions of steroidogenesis are distributed throughout the mitochondrial and microsomal compartments of steroidogenic cells .
准备方法
Synthetic Routes and Reaction Conditions: Corticosterone acetate can be synthesized through various chemical pathways. One common method involves the microbial transformation of sapogenins, specifically diosgenin, into corticosteroids. This process combines chemistry and biotechnology, utilizing enzymatic reactions to achieve the desired corticosteroid .
Industrial Production Methods: Industrial synthesis of corticosteroids, including corticosterone acetate, often involves the use of microbial transformation and enzymatic processes. These methods are advantageous due to their efficiency and ability to produce high yields of the desired product .
化学反应分析
Types of Reactions: Corticosterone acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve specific therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of corticosterone acetate can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
相似化合物的比较
Cortisol: The primary glucocorticoid in humans, involved in stress responses and metabolism.
Cortisone: An inactive metabolite of cortisol, converted back to cortisol in the liver.
Aldosterone: A mineralocorticoid involved in the regulation of sodium and potassium levels
Uniqueness: Corticosterone acetate is unique in its role as an intermediate in the steroidogenic pathway and its specific applications in scientific research. Unlike cortisol, which is the primary glucocorticoid in humans, corticosterone acetate is more commonly studied in non-human species and serves as a valuable tool in understanding glucocorticoid function and metabolism .
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQCPUMQBMFPLC-ZWFCQKKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020284 | |
| Record name | Corticosterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173-26-8 | |
| Record name | Corticosterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corticosterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corticosterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Corticosterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,21-dihydroxypregn-4-ene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORTICOSTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN17U0V6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does corticosterone acetate exert its effects at the cellular level?
A1: Corticosterone acetate, a synthetic glucocorticoid, readily crosses the cell membrane and binds to glucocorticoid receptors (GR) in the cytoplasm. This binding event facilitates the translocation of the hormone-receptor complex into the nucleus. Within the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either enhance or repress the transcription of target genes, ultimately influencing a diverse array of physiological processes, including immune response, metabolism, and stress response. []
Q2: How does corticosterone acetate compare to other glucocorticoids like cortisone and dexamethasone in terms of its potency and target selectivity?
A2: Corticosterone acetate exhibits varying degrees of potency and selectivity compared to other glucocorticoids. Studies on the chick embryo demonstrated that corticosterone acetate is less potent than hydrocortisone acetate in inhibiting embryonic growth, with a 50-fold difference in effective dose levels. [] Conversely, in suppressing ACTH secretion in rats, corticosterone acetate, when implanted in the brain, demonstrates comparable efficacy to dexamethasone pellets. [] These variations highlight the nuanced differences in glucocorticoid activity depending on the specific biological context and species.
Q3: What is the role of corticosterone acetate in regulating electrolyte balance?
A3: Corticosterone acetate plays a crucial role in regulating electrolyte balance, particularly sodium and potassium levels. Research demonstrates that in normal dogs, corticosterone acetate administration leads to significant sodium and chloride retention coupled with potassium diuresis. [, ] Furthermore, in adrenalectomized dogs, corticosterone acetate effectively substitutes for adrenal cortical extract in maintaining electrolyte balance. [] These findings underscore the importance of corticosterone acetate in maintaining electrolyte homeostasis.
Q4: Can you elaborate on the impact of corticosterone acetate on carbohydrate metabolism?
A4: Corticosterone acetate influences carbohydrate metabolism, primarily through its diabetogenic effects. Studies have shown that it significantly increases glycosuria in partially depancreatized rats. [] Compared to 11-desoxycorticosterone acetate, corticosterone acetate exhibits a more potent diabetogenic effect. [] These effects on carbohydrate metabolism highlight the intricate relationship between corticosterone acetate and glucose regulation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)
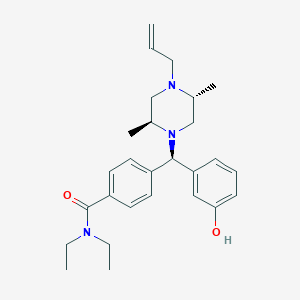
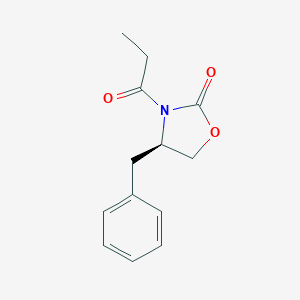
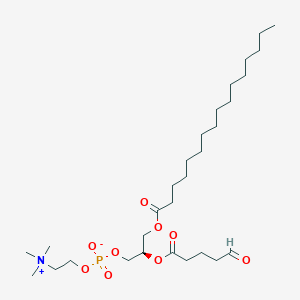


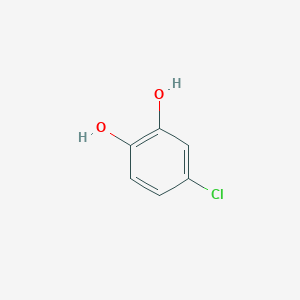
![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)


